

Application Notes and Protocols for Green Chemistry Approaches in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromo-5-ethylpyridine*

Cat. No.: *B126805*

[Get Quote](#)

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, making the development of efficient and sustainable synthetic routes to its derivatives a critical endeavor for the modern researcher.^{[1][2][3][4][5]} Traditional methods for pyridine synthesis often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant environmental impact.^[6] Green chemistry principles offer a transformative approach, aiming to minimize waste, reduce energy consumption, and utilize renewable resources.^[7] This guide provides an in-depth exploration of contemporary green chemistry strategies for the synthesis of pyridine derivatives, complete with detailed protocols and insights into the rationale behind these methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to implement more sustainable and efficient synthetic practices in their laboratories.

Core Principles of Green Pyridine Synthesis

The application of green chemistry to pyridine synthesis revolves around several key principles that address the shortcomings of classical methods. These include the use of alternative energy sources, the design of atom-economical reactions, the replacement of hazardous solvents, and the use of renewable feedstocks and catalysts.

Section 1: Alternative Energy Sources for Pyridine Synthesis

Harnessing alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods.[\[7\]](#)

Microwave-Assisted Pyridine Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been recognized as a valuable green chemistry tool, offering significant advantages in terms of reduced reaction times, increased yields, and often improved product purity.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Causality of Experimental Choice: The selection of microwave irradiation is predicated on its ability to overcome the limitations of conventional heating, such as slow reaction rates and the formation of side products. The direct interaction of microwaves with the polar reactants and solvents ensures a rapid and localized temperature increase, often enabling reactions to proceed at temperatures and speeds not achievable with traditional methods.[\[12\]](#) This is particularly advantageous for multicomponent reactions where the assembly of several molecules into a complex product can be achieved in a single, efficient step.[\[8\]](#)

Protocol 1: Microwave-Assisted One-Pot, Four-Component Synthesis of 3-Cyanopyridine Derivatives[\[8\]](#)

This protocol describes an efficient and environmentally friendly method for synthesizing novel pyridine derivatives using microwave irradiation. The reaction demonstrates excellent yields and significantly shorter reaction times compared to conventional heating.[\[8\]](#)

Materials:

- p-Formylphenyl-4-toluenesulfonate
- Ethyl cyanoacetate
- Substituted acetophenone
- Ammonium acetate

- Ethanol (as solvent)
- Microwave reactor

Step-by-Step Methodology:

- In a microwave-safe reaction vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the chosen acetophenone derivative (1 mmol), and ammonium acetate (2 mmol).
- Add a minimal amount of ethanol to ensure a homogeneous mixture.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at a suitable power level to maintain the desired reaction temperature (e.g., 100-120 °C) for 2-7 minutes.[8]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction vessel to room temperature.
- The product often precipitates out of the solution. Collect the solid product by filtration.
- Wash the product with cold ethanol and dry under vacuum.
- Further purification, if necessary, can be achieved by recrystallization.

Data Presentation:

Entry	Substituent on Acetophenone	Reaction Time (min)	Yield (%)
1	H	5	92
2	4-CH ₃	4	94
3	4-OCH ₃	3	93
4	4-Cl	7	88
5	4-Br	6	85

Adapted from Al-dujaili et al., 2023.[8]

Ultrasound-Assisted Pyridine Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for promoting pyridine synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. [13][14]

Causality of Experimental Choice: Ultrasound-assisted synthesis is chosen for its ability to enhance reaction rates under mild conditions, often at room temperature, thus reducing energy consumption.[13][15][16] This method is particularly effective for heterogeneous reactions, as the microjets and shockwaves generated during cavitation can improve mass transfer and activate solid surfaces.

Protocol 2: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines[15]

This protocol details a rapid and efficient synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives under ultrasonic irradiation in a green solvent.

Materials:

- 2-Aminopyridine derivative

- 2-Bromoacetophenone derivative
- Polyethylene glycol (PEG-400) (as a green solvent)
- Ultrasonic bath/probe

Step-by-Step Methodology:

- In a reaction vessel, dissolve the 2-aminopyridine derivative (1 mmol) and the 2-bromoacetophenone derivative (1 mmol) in PEG-400 (3 mL).
- Place the vessel in an ultrasonic bath operating at a specified frequency (e.g., 40 kHz).
- Irradiate the mixture with ultrasound at room temperature for the time indicated by TLC monitoring (typically 15-30 minutes).
- Upon completion, add water to the reaction mixture to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.
- The product is often obtained in high purity, but can be recrystallized if necessary.

Data Presentation:

Entry	2-Aminopyridine Substituent	2-Bromoacetophenone Substituent	Reaction Time (min)	Yield (%)
1	H	H	20	95
2	4-CH ₃	4-Br	25	92
3	5-Cl	4-NO ₂	30	88

Illustrative data based on findings in the field.[15][17]

Section 2: Atom Economy and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a cornerstone of green synthesis due to their high atom economy and operational simplicity.^{[7][8][18]} The Hantzsch pyridine synthesis is a classic MCR that has been adapted to greener conditions.^{[19][20]}

Causality of Experimental Choice: MCRs are chosen to reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. By design, they are highly convergent and often lead to complex molecular architectures in an efficient manner.^[8]

Protocol 3: Solvent-Free Hantzsch-like Synthesis of Functionalized Pyridines^[21]

This protocol describes a solvent-free, Hantzsch-like multicomponent condensation reaction using a recyclable heteropolyacid catalyst.

Materials:

- 3-Formylchromone
- β -Ketoester (e.g., ethyl acetoacetate)
- Ammonium acetate
- Wells-Dawson heteropolyacid ($H_6P_2W_{18}O_{62} \cdot 24H_2O$) (as catalyst)

Step-by-Step Methodology:

- In a mortar, grind together the 3-formylchromone (1 mmol), β -ketoester (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of Wells-Dawson heteropolyacid (e.g., 1 mol%).
- Transfer the mixture to a reaction vessel.

- Heat the solid mixture at 80 °C with stirring for the required time (e.g., 15-30 minutes), monitoring by TLC.
- After cooling to room temperature, add water to the reaction mixture.
- The solid product can be collected by filtration. The aqueous filtrate containing the catalyst can be evaporated to recover the catalyst for reuse.
- Wash the product with water and a small amount of cold ethanol, then dry.

Data Presentation:

Entry	β-Ketoester	Reaction Time (min)	Yield (%)
1	Ethyl acetoacetate	20	95
2	Methyl acetoacetate	15	99
3	Acetylacetone	25	85

Adapted from a similar Hantzsch-like reaction.[\[21\]](#)

Section 3: Greener Solvents and Catalysts

The choice of solvent and catalyst has a profound impact on the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and recyclable solvents and catalysts.

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. [\[6\]](#) Their negligible vapor pressure makes them a safer alternative to volatile organic compounds. Deep eutectic solvents (DES), formed by mixing a hydrogen bond donor and acceptor, share many of the favorable properties of ILs but are often cheaper and more biodegradable.

Nanocatalysts

Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. [22] Many nanocatalysts are heterogeneous, allowing for easy separation from the reaction mixture and subsequent reuse, which is a key green advantage.[22] For instance, superparamagnetic nanoparticles can be easily removed using an external magnet.[22]

Biocatalysis

The use of enzymes or whole-cell systems for chemical transformations represents a highly sustainable approach. Biocatalytic reactions are typically performed in aqueous media under mild conditions and exhibit high selectivity.[23][24]

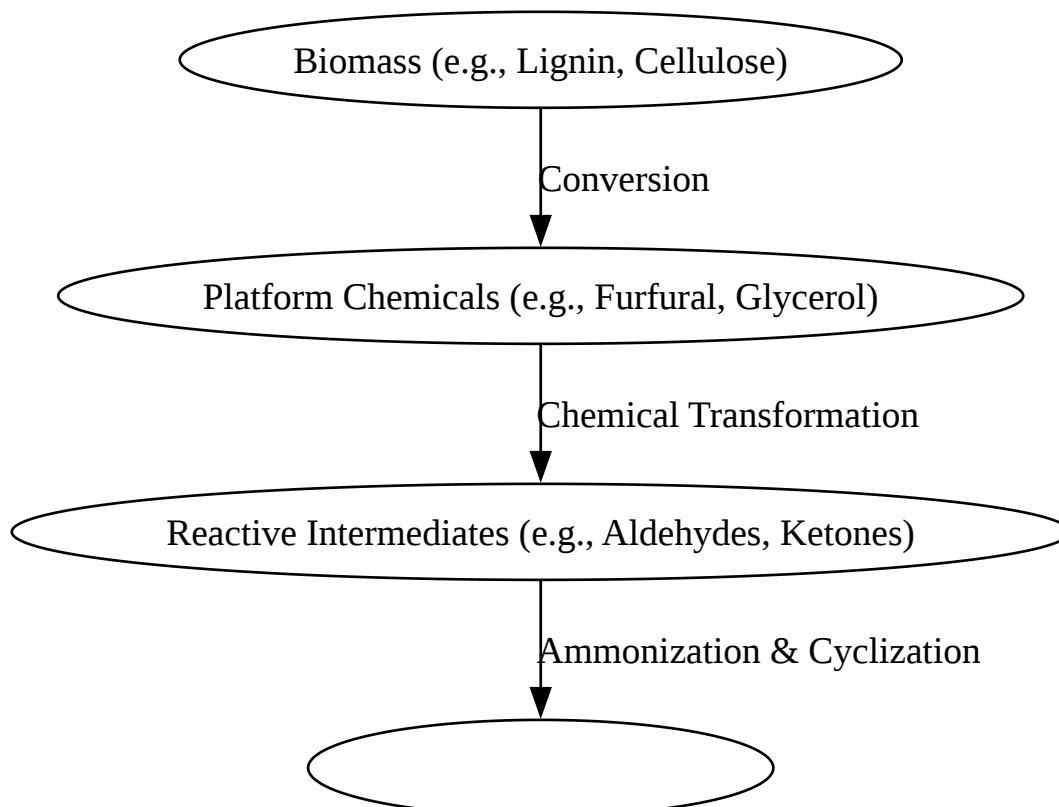
Protocol 4: Whole-Cell Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine[23]

This protocol outlines a one-pot biocatalytic process for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells.

Materials:

- Recombinant *E. coli* cells expressing the appropriate enzymes
- 2,6-Lutidine
- Aqueous buffer solution (e.g., phosphate buffer)
- Bioreactor or shake flask

Step-by-Step Methodology:


- Cultivate the recombinant microbial cells to the desired cell density.
- Harvest the cells by centrifugation and resuspend them in the reaction buffer.
- Add 2,6-lutidine to the cell suspension in a bioreactor or shake flask.
- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.
- Monitor the conversion of the substrate and the formation of the product using HPLC.

- Once the reaction is complete, separate the cells from the reaction medium by centrifugation.
- Extract the product from the supernatant using an appropriate organic solvent or purify it directly using column chromatography.

Section 4: Synthesis from Renewable Resources

The transition from fossil fuel-based feedstocks to renewable biomass is a central goal of green chemistry. Pyridine and its derivatives can be synthesized from biomass-derived platform molecules.[\[25\]](#)[\[26\]](#)[\[27\]](#)

Conceptual Workflow: Pyridine Synthesis from Biomass

[Click to download full resolution via product page](#)

For example, glycerol, a byproduct of biodiesel production, can be dehydrated to acrolein, which can then be used in reactions with other aldehydes and ammonia to form pyridine and

picolines.[28] Similarly, waste polylactic acid (PLA) can undergo thermocatalytic conversion and ammonization to produce pyridines.[29]

Section 5: Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent.[30][31][32] This technique is inherently green due to the reduction or elimination of solvent use.

Protocol 5: Mechanochemical Hantzsch Dihydropyridine Synthesis[32]

This protocol describes a solvent-free mechanochemical synthesis of dihydropyridine derivatives.

Materials:

- Aromatic aldehyde
- β -Dicarbonyl compound (e.g., dimedone)
- Ammonium acetate
- Ball mill or mortar and pestle

Step-by-Step Methodology:

- Place the aromatic aldehyde (1 mmol), the β -dicarbonyl compound (2 mmol), and ammonium acetate (1.2 mmol) in a milling jar or mortar.
- Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 30-60 minutes) or grind vigorously with a pestle.
- Monitor the reaction progress by TLC.
- Upon completion, extract the product from the reaction mixture with a suitable solvent (e.g., ethyl acetate).
- Filter to remove any insoluble materials.

- Evaporate the solvent to obtain the crude product.
- Purify the product by recrystallization or column chromatography.

Concluding Remarks

The adoption of green chemistry principles in the synthesis of pyridine derivatives is not merely an ethical imperative but also a driver of innovation, leading to more efficient, cost-effective, and safer chemical processes. The methodologies outlined in this guide—from leveraging alternative energy sources and designing atom-economical multicomponent reactions to utilizing greener solvents, catalysts, and renewable feedstocks—provide a robust toolkit for the modern synthetic chemist. By integrating these approaches, researchers can significantly reduce the environmental impact of their work while continuing to advance the fields of medicine, agriculture, and materials science.

References

- Al-dujaili, A. H., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. *ACS Omega*.
- Abdallah, A. E. M. (2022). Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. In *Recent Developments in the Synthesis and Applications of Pyridines*. ResearchGate.
- Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. *Tetrahedron Letters*.
- N/A. (2025). Towards Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A review). PubMed.
- N/A. (n.d.). Pyridines from Biomass. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- N/A. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
- Pizzio, L., et al. (2011). Solvent-free synthesis of functionalized pyridine derivatives using Wells-Dawson heteropolyacid as catalyst. *Tetrahedron Letters*.
- N/A. (n.d.). Ultrasound-Assisted Efficient Synthesis of Azomethine Derivatives of 1-Phenylimidazo[1,5-a]Pyridine. Taylor & Francis Online.
- N/A. (n.d.). An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines and Evaluation of Their Antibacterial Activities. J-Stage.
- N/A. (n.d.). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Semantic Scholar.

- N/A. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. MDPI.
- N/A. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry.
- N/A. (n.d.). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science.
- N/A. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- N/A. (n.d.). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry (RSC Publishing).
- Singh, P. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.
- Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.
- N/A. (2008). Efficient Synthesis of Polysubstituted Pyridine under Solvent-free Conditions without Using Any Catalysts. Taylor & Francis Online.
- N/A. (n.d.). Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics. Dalton Transactions (RSC Publishing).
- N/A. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing).
- N/A. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
- N/A. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.
- N/A. (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry (RSC Publishing).
- N/A. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances.
- N/A. (n.d.). Microwave Assisted Synthesis of Some Pyridine Derivatives Containing Mercaptotriazole and Thiazolidinone as a New Class of Antimicrobial Agents. Taylor & Francis Online.
- N/A. (n.d.). An Eco-Friendly Ultrasound-Assisted Synthesis of Novel Fluorinated Pyridinium Salts-Based Hydrazones and Antimicrobial and Antitumor Screening. PMC - NIH.
- N/A. (n.d.). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. MDPI.
- N/A. (n.d.). Pyridine synthesis. Organic Chemistry Portal.

- N/A. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. *ACS Omega*.
- N/A. (n.d.). CAN Mediated Mechanochemical Synthesis of Substituted Pyridine Derivatives. *ResearchGate*.
- N/A. (2025). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). *ResearchGate*.
- Singh, P. (Ed.). (2022). *Recent Developments in the Synthesis and Applications of Pyridines*. Elsevier.
- N/A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. *PMC - NIH*.
- N/A. (n.d.). Uncovering the biosynthesis of pyridine alkaloids for Biocatalysis. *White Rose Mechanistic Biology DTP*.
- N/A. (2011). Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies. *PubMed*.
- Al-dujaili, A. H., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. *ACS Omega*.
- N/A. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. *ResearchGate*.
- N/A. (n.d.). Method for synthesizing bio-based pyridine and picolines. *Google Patents*.
- N/A. (2025). Producing Pyridines via Thermocatalytic Conversion and Ammonization of Waste Polylactic Acid over Zeolites. *ResearchGate*.
- N/A. (n.d.). Multicomponent mechanochemical synthesis. *PMC - NIH*.
- N/A. (2024). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. *ResearchGate*.
- N/A. (2025). Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis. *NINGBO INNO PHARMCHEM CO.,LTD.*
- N/A. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. *ResearchGate*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - *PubMed* [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction | Bentham Science [benthamscience.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing)
DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 15. [PDF] Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 16. An Eco-Friendly Ultrasound-Assisted Synthesis of Novel Fluorinated Pyridinium Salts-Based Hydrazones and Antimicrobial and Antitumor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines | Revista Científica [revistas.udistrital.edu.co]
- 18. An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines and Evaluation of Their Antibacterial Activities [jstage.jst.go.jp]
- 19. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. researchgate.net [researchgate.net]
- 23. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
- 25. Pyridines from Biomass - Wordpress [reagents.acsgcipr.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
- 30. Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 31. Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Green Chemistry Approaches in Pyridine Derivative Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126805#green-chemistry-approaches-to-pyridine-derivative-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com